1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid
Description
1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrimidine ring substituted with fluorine at the 5-position and a piperidine ring linked to a carboxylic acid group at the 3-position. Fluorine substitution is known to enhance metabolic stability and bioavailability, making this compound a candidate for drug discovery, particularly in kinase or enzyme-targeted therapies.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-8-4-12-10(13-5-8)14-3-1-2-7(6-14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBLITPEVYVIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209180 | |
| Record name | 1-(5-Fluoro-2-pyrimidinyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-03-1 | |
| Record name | 1-(5-Fluoro-2-pyrimidinyl)-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoro-2-pyrimidinyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the following steps:
Fluorination of Pyrimidine:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylate salts, esters
Reduction: Alcohols
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-(6-Chloro-pyrimidin-4-yl)-piperidine-3-carboxylic Acid
- Structural Differences : The pyrimidine ring is substituted with chlorine at the 6-position instead of fluorine at the 5-position. The chlorine atom introduces greater steric bulk and lower electronegativity compared to fluorine.
- Physicochemical Properties :
- Functional Implications : Chlorine’s electron-withdrawing effects may alter binding affinity in biological targets compared to fluorine. For example, chloro-substituted pyrimidines are common in kinase inhibitors but may exhibit different metabolic profiles.
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid
- Structural Differences : Replaces the pyrimidine ring with a pyrazine ring (two nitrogen atoms at 1,4-positions) and adds a methyl group at the 6-position.
- Physicochemical Properties :
- The methyl group may enhance lipophilicity.
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid
- Structural Differences : Features a sulfonyl-linked pyrazole ring instead of pyrimidine.
- Physicochemical Properties :
- Functional Implications : Sulfonyl groups are polar and may improve water solubility. However, the pyrazole ring’s reduced aromaticity compared to pyrimidine could decrease π-π stacking interactions in biological systems.
1-(3-Chloro-5-Trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic Acid Methylamide
- Structural Differences : Substitutes pyrimidine with a pyridine ring bearing chloro and trifluoromethyl groups. The carboxylic acid is replaced with a methylamide at the piperidine-4 position.
- Physicochemical Properties :
- Functional Implications: Trifluoromethyl groups enhance metabolic stability and membrane permeability.
Biological Activity
1-(5-Fluoropyrimidin-2-yl)piperidine-3-carboxylic acid is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a fluoropyrimidine moiety that enhances its biological activity, particularly in oncology and antiviral research. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, and therapeutic efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C10H12FN3O2, with a molecular weight of approximately 225.22 g/mol. The structure includes a piperidine ring substituted with a 5-fluoropyrimidine group, which is crucial for its interaction with biological targets.
The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors. The fluoropyrimidine moiety can mimic natural substrates or inhibitors, leading to modulation of various biological pathways. For instance, it may inhibit enzymes involved in nucleotide synthesis, which is vital for cell proliferation in cancer cells .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound has IC50 values ranging from 0.87 to 12.91 μM against various cancer cell lines, such as MCF-7 and MDA-MB-231, indicating a potent growth inhibition compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) which has IC50 values of 17.02 μM and 11.73 μM respectively .
Antiviral Activity
In addition to its anticancer effects, this compound has also been evaluated for antiviral activity. It demonstrated inhibitory effects on influenza viruses, showing a direct impact on viral replication in infected models. The compound's ability to reduce viral load significantly suggests its potential as an antiviral agent .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with an oral bioavailability of approximately 31.8%. Clearance rates after intravenous administration were noted to be around 82.7 mL/h/kg, suggesting a moderate elimination profile .
Toxicity Studies
Toxicological evaluations revealed no acute toxicity at high doses (up to 2000 mg/kg) in animal models, indicating a favorable safety profile for further development in therapeutic contexts .
Data Table: Summary of Biological Activities
| Activity | IC50 (μM) | Comparison | Notes |
|---|---|---|---|
| Anticancer (MCF-7) | 0.87 - 12.91 | Better than 5-FU (17.02) | Significant growth inhibition |
| Anticancer (MDA-MB-231) | 1.75 - 9.46 | Better than 5-FU (11.73) | Selectivity index favorable |
| Antiviral | N/A | N/A | Direct effect on viral replication |
| Oral Bioavailability | 31.8% | N/A | Moderate absorption |
| Acute Toxicity | >2000 mg/kg | N/A | No observed toxicity |
Case Studies
- Anticancer Efficacy : A study involving the administration of the compound to MCF-7 and MDA-MB-231 cell lines showed enhanced caspase activation, indicating apoptosis induction as a mechanism for its anticancer effects .
- Antiviral Potential : In a mouse model infected with influenza A virus, treatment with the compound resulted in more than a two-log reduction in viral load within the lungs, showcasing its potential as an antiviral therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
